molecular formula C9H10O4 B11801158 Ethyl 2-formyl-4-methylfuran-3-carboxylate

Ethyl 2-formyl-4-methylfuran-3-carboxylate

Cat. No.: B11801158
M. Wt: 182.17 g/mol
InChI Key: HDQLYBHBEPMABZ-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-methylfuran-3-carboxylate is a chemical compound belonging to the furan family, characterized by a furan ring substituted with formyl, methyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4-methylfuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst, leading to the formation of the desired furan derivative in high yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-4-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Ethyl 2-formyl-4-methylfuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other molecules. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its biological activities, including anticancer and antiparasitic properties.

    Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate:

    Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Acts as a selective β-galactosidase inhibitor.

Uniqueness: Ethyl 2-formyl-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity. Its formyl and carboxylate groups enable versatile chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

ethyl 2-formyl-4-methylfuran-3-carboxylate

InChI

InChI=1S/C9H10O4/c1-3-12-9(11)8-6(2)5-13-7(8)4-10/h4-5H,3H2,1-2H3

InChI Key

HDQLYBHBEPMABZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1C)C=O

Origin of Product

United States

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